2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is an organic compound characterized by a piperidine ring with two fluorine substituents and a fluorobenzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a synthetic intermediate.
Source: The compound can be synthesized from readily available precursors, including 5-fluorobenzaldehyde and various difluorinated piperidines. Its synthesis involves standard organic chemistry techniques, which include nucleophilic substitution and condensation reactions.
Classification: It belongs to the class of fluorinated organic compounds, specifically aldehydes and piperidines. Its structural characteristics suggest potential biological activity, making it a subject of interest in pharmacological research.
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents like dichloromethane or ethanol are commonly used for their ability to dissolve both reactants effectively. The purification of the product can be achieved through column chromatography.
The molecular formula for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is C12H12F3N. The structure features:
C1CN(CC1(F)F)C(=O)C2=CC(=C(C=C2)F)F
XJXGZKZQXKZBTH-UHFFFAOYSA-N
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde can undergo several chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde primarily involves its interaction with biological targets:
The compound's reactivity profile suggests it may be useful in various synthetic applications while also being a candidate for further pharmacological studies due to its unique structural features.
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4